molecular formula C16H16ClN5OS B11008057 3-(2-chlorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11008057
M. Wt: 361.8 g/mol
InChI Key: KHFMOECBGQPYJL-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable thioamide with a hydrazine derivative.

    Coupling Reactions: The final step involves coupling the pyrazole and thiadiazole rings with the chlorophenyl group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the thiadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings, potentially leading to the formation of alcohols or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(2-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets. The presence of the isopropyl group on the thiadiazole ring may confer unique steric and electronic properties, differentiating it from similar compounds.

Properties

Molecular Formula

C16H16ClN5OS

Molecular Weight

361.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H16ClN5OS/c1-9(2)15-19-20-16(24-15)18-14(23)13-8-12(21-22(13)3)10-6-4-5-7-11(10)17/h4-9H,1-3H3,(H,18,20,23)

InChI Key

KHFMOECBGQPYJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3Cl

Origin of Product

United States

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